molecular formula C5H4BrN3 B6236585 4-bromo-1-methyl-1H-imidazole-5-carbonitrile CAS No. 54711-55-6

4-bromo-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B6236585
CAS No.: 54711-55-6
M. Wt: 186
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Description

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a bromine atom, a methyl group, and a nitrile group attached to an imidazole ring. Imidazoles are a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-1-methyl-1H-imidazole-5-carbonitrile may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
  • 4-Bromo-1-methyl-1H-imidazole hydrobromide
  • 2-Bromo-1-methyl-1H-imidazole

Uniqueness

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs .

Properties

CAS No.

54711-55-6

Molecular Formula

C5H4BrN3

Molecular Weight

186

Purity

95

Origin of Product

United States

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